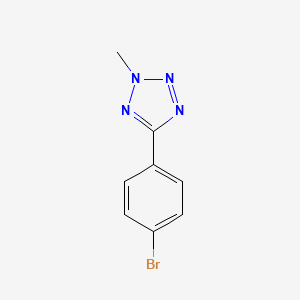

2-Methyl-5-(4-bromophenyl)tetrazole

Vue d'ensemble

Description

“2-Methyl-5-(4-bromophenyl)tetrazole” is a chemical compound that is an intermediate in the synthesis of Losartan and Valsartan . It has found application as a fluorescent probe to identify DNA damage .

Synthesis Analysis

The synthesis of tetrazole derivatives has attracted much attention in medicinal chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Acidification of the aqueous layer with 1N HCl and collection of the precipitate by suction filtration produced the crude product .

Chemical Reactions Analysis

Tetrazoles exhibit multiple reactivity . They undergo reactions with active metals and produce new compounds which are explosives to shocks . They also involve exothermic reactions with reducing agents .

Physical And Chemical Properties Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons .

Applications De Recherche Scientifique

- 2-Methyl-5-(4-bromophenyl)tetrazole has been investigated for its antibacterial, anti-TB, and anticancer properties. Molecular docking studies help predict its interactions with biological targets .

- 2-Methyl-5-(4-bromophenyl)tetrazole can serve as a bioorthogonal handle for labeling proteins, enabling researchers to study protein dynamics and interactions .

- Some tetrazole derivatives exhibit antimicrobial properties. For instance, N-(4-(2-(2H-tetrazol-5-yl)ethyl)-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)-benzamide has shown activity against Bacillus subtilis .

- The presence of 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moieties in chemical compounds is associated with anti-inflammatory effects .

- Tetrazoles have been used to develop innovative biomaterials, including hydrogels. These materials find applications in tissue engineering, drug delivery, and wound healing .

Medicinal Chemistry and Drug Design

Bioorthogonal Labeling

Antimicrobial Activity

Anti-Inflammatory Potential

Biomaterial Development

Mécanisme D'action

Target of Action

Tetrazoles, in general, are known to interact with various biological targets due to their ability to mimic the carboxylic acid functional group . This property allows them to bind with high affinity to multiple receptors, which can be beneficial in the development of biologically active substances .

Mode of Action

Tetrazoles are known to exhibit multiple reactivity due to their specific thermochemical properties . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids . This allows them to interact with their targets in various ways, leading to different biological effects.

Biochemical Pathways

Tetrazoles are known to have a wide range of biological activities, including antibacterial, anti-allergic, anti-inflammatory, angiotensin ii antagonists, etc . These activities suggest that they may affect various biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (sar)-driven medicinal chemistry analogue syntheses . This suggests that they may have favorable ADME properties that enhance their bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific biological target and the context of its action.

Action Environment

The chemical properties of tetrazoles suggest that they may react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . This suggests that the compound’s action, efficacy, and stability may be influenced by the pH and the presence of oxidizing agents in its environment.

Safety and Hazards

Propriétés

IUPAC Name |

5-(4-bromophenyl)-2-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFCGKXMOYLYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[5-(azidomethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2371429.png)

![Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride](/img/structure/B2371430.png)

![4-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2371431.png)

![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2371433.png)

![6-methyl-3-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371435.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2371436.png)

![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-5-methyl-1,2-oxazole](/img/structure/B2371440.png)

![N-(2-chloro-4-methylphenyl)-2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2371441.png)